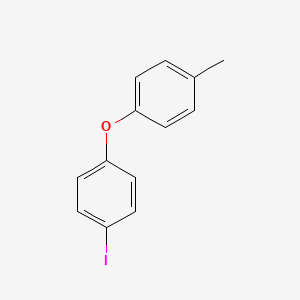

4-(4-Methylphenoxy)iodobenzene

Description

Significance of Diaryl Ethers in Modern Organic Synthesis

Diaryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This structural motif is not merely an academic curiosity; it is a cornerstone in a vast array of biologically active molecules and advanced materials. nih.gov The diaryl ether linkage is found in numerous natural products and synthetic pharmaceuticals, including antibiotics like vancomycin (B549263) and teicoplanin, the anti-tumor agent riccardin C, and anti-HIV agents such as chloropeptin II. nih.gov Their widespread presence underscores the importance of developing efficient and versatile synthetic methods for their preparation. thieme-connect.comthieme-connect.com

The synthesis of diaryl ethers has been a subject of intense research, leading to the development of several powerful methodologies. thieme-connect.com Classical methods like the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542), have been refined over the years to improve efficiency and broaden their applicability. rsc.orgtandfonline.comwikipedia.org More contemporary techniques, such as the Buchwald-Hartwig amination, have also been adapted for the formation of carbon-oxygen bonds, offering milder reaction conditions and greater functional group tolerance. rsc.orgorganic-chemistry.orgwikipedia.org The persistent focus on improving diaryl ether synthesis highlights their enduring value in organic chemistry. thieme-connect.comresearchgate.net

Role of Iodinated Aromatic Compounds as Versatile Building Blocks

Iodinated aromatic compounds, often referred to as iodoarenes, are highly valued intermediates in organic synthesis. fiveable.me The carbon-iodine bond, being the least stable among the carbon-halogen bonds, makes iodine an excellent leaving group in a variety of chemical transformations. fiveable.me This reactivity makes iodoarenes particularly useful in cross-coupling reactions, where new carbon-carbon or carbon-heteroatom bonds are formed. fiveable.me

The introduction of an iodine atom onto an aromatic ring, a process known as aromatic iodination, is a fundamental transformation in organic chemistry. fiveable.meresearchgate.net This functionalization allows for the subsequent conversion of the iodinated compound into a wide range of other derivatives. fiveable.me For instance, iodoarenes are key substrates in well-established reactions like the Suzuki, Heck, and Sonogashira couplings, which are indispensable tools for the synthesis of complex organic molecules. Furthermore, the iodine atom can be displaced by various nucleophiles, further expanding the synthetic utility of these compounds. fiveable.me The use of iodinated compounds extends to the synthesis of pharmaceuticals and other bioactive molecules, where the iodine atom can be strategically introduced and later modified. fayoum.edu.eg

Specific Research Focus on 4-(4-Methylphenoxy)iodobenzene: Aromatic Halogenation and Phenoxy Group Utility

The compound this compound serves as a prime example of a molecule that combines the advantageous features of both diaryl ethers and iodinated aromatic compounds. Its structure, featuring a p-tolyloxy group attached to an iodinated benzene (B151609) ring, makes it a valuable precursor for more complex molecules.

The synthesis of this compound and its analogs often involves Ullmann-type coupling reactions between an aryl halide and a phenol. organic-chemistry.org For instance, the reaction of 4-iodotoluene (B166478) with phenols can be catalyzed by copper complexes to yield diaryl ethers. rsc.org The reactivity of aryl iodides is generally higher than that of aryl bromides or chlorides in these reactions, making the iodo-substituted precursor a favorable choice. nih.govresearchgate.net

The phenoxy group, and specifically the substituted phenoxy group present in this compound, is a privileged scaffold in medicinal chemistry. nih.govnih.govmdpi.com The presence of a phenoxy moiety can be crucial for the biological activity of a drug molecule, often contributing to binding interactions with biological targets. nih.govmdpi.com It is a key component in a variety of drugs, including those with antiviral, anti-inflammatory, and anticancer properties. nih.govmdpi.com The methyl group on the phenoxy ring can also be a site for further chemical modification, for example, through oxidation to a carboxylic acid, creating monomers for high-performance polymers.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-(4-methylphenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFXLXIIUUXNFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Methylphenoxy Iodobenzene and Analogues

Strategies for Diaryl Ether Core Construction

Ullmann Coupling Reactions Involving Iodobenzene (B50100) Derivatives

The Ullmann condensation is a classical and widely utilized method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction between an aryl halide and a phenol (B47542). mdpi.orggoogle.com In the context of 4-(4-methylphenoxy)iodobenzene, this typically involves the coupling of a substituted iodobenzene with p-cresol (B1678582) or 4-iodotoluene (B166478) with a phenoxide. The reaction generally requires a copper catalyst, often in the form of copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), a base, and often a ligand to facilitate the coupling. google.com

Historically, these reactions were conducted at high temperatures (often exceeding 200°C) in polar, aprotic solvents. mdpi.org However, modern advancements have introduced milder conditions, improving the substrate scope and functional group tolerance. google.comresearchgate.net The choice of base, solvent, and ligand significantly influences the reaction's efficiency and yield. Common bases include potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃). google.comlookchem.com

A study on the Ullmann coupling of p-cresol with various aryl bromides using a CuIPPh₃ catalyst in toluene (B28343) with K₂CO₃ as the base demonstrated the feasibility of this reaction in non-polar solvents. The yields were found to be influenced by the electronic properties of the aryl halide, with electron-withdrawing groups generally leading to higher yields. lookchem.com

Table 1: Examples of Ullmann Coupling Reaction Conditions for Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | p-Cresol | CuIPPh₃ (5) | K₂CO₃ (2) | Toluene | 100 | 21.4 |

| 4-Bromoanisole | p-Cresol | CuIPPh₃ (5) | K₂CO₃ (2) | Toluene | 100 | 53.7 |

| Iodobenzene | Phenol | CuI (10) | Cs₂CO₃ (2.5) | DMF | 130 | - |

| Aryl Iodides | Phenols | CuI (5) | K₃PO₄ | DMF | 110 | 15-91 |

Data compiled from multiple sources. google.comlookchem.comresearchgate.net Yields are highly substrate-dependent.

Iodination of Aromatic Precursors for this compound Scaffolds

The introduction of iodine onto the aromatic ring can be performed either on a precursor molecule before the diaryl ether formation or on the pre-formed diaryl ether core. Direct iodination of the aromatic ring is a common strategy.

Direct Aromatic Iodination Approaches (e.g., utilizing Nitric Acid as an Oxidant)

Direct iodination of aromatic compounds with molecular iodine (I₂) is a reversible reaction and requires an oxidizing agent to remove the hydrogen iodide (HI) byproduct, which drives the equilibrium towards the products. lookchem.com Various oxidizing agents can be used, including nitric acid, iodic acid, hydrogen peroxide, and persulfates. google.comnih.gov

The mechanism is an electrophilic aromatic substitution, where the oxidizing agent converts molecular iodine into a more potent electrophilic iodine species (such as I⁺). This electrophile then attacks the electron-rich aromatic ring. The phenoxy group is an ortho-, para-directing activator, meaning the iodine will preferentially add to the positions ortho or para to the ether linkage. In the case of 4-methyldiphenyl ether (4-methylphenoxybenzene), the para position on the unsubstituted phenyl ring is a likely site for iodination.

While specific literature on the direct iodination of 4-methyldiphenyl ether is scarce, procedures for the iodination of diphenyl ether can serve as a model. For example, the iodination of diphenyl ether can be carried out with iodine and an oxidizing agent in the presence of a strong acid catalyst. google.com Oxidizing agents mentioned in the literature for aromatic iodination include nitric acid and hydrogen peroxide. google.com The reaction conditions, such as temperature and solvent, must be carefully controlled to achieve the desired regioselectivity and yield.

Conversion from Other Halogenated Phenoxyarenes

One common strategy for the synthesis of this compound involves the conversion of other halogenated phenoxyarenes, such as the corresponding bromo or chloro derivatives, through a halogen exchange reaction. The aromatic Finkelstein reaction is a notable example of this approach, where an aryl bromide or chloride is converted to an aryl iodide. wikipedia.orgorganic-chemistry.org This transformation is typically catalyzed by a copper(I) salt, often in the presence of a ligand. wikipedia.orgorganic-chemistry.org

The conversion of an aryl bromide to an aryl iodide is generally more facile than the conversion of an aryl chloride. The reaction is driven by the use of an iodide salt, such as sodium iodide (NaI), and the choice of solvent can influence the reaction equilibrium. A key development in this area is the use of copper(I) iodide (CuI) as a catalyst in combination with diamine ligands, which has been shown to effectively promote the halogen exchange under milder conditions than traditional methods. organic-chemistry.orgmdma.ch This copper-catalyzed halogen exchange is compatible with a variety of functional groups, making it a versatile method for the synthesis of functionalized aryl iodides. organic-chemistry.orgmdma.chnih.gov

The general reaction scheme for the conversion of 4-(4-methylphenoxy)bromobenzene to this compound via an aromatic Finkelstein reaction is depicted below:

Reaction Scheme:

4-(4-Methylphenoxy)bromobenzene + NaI --(CuI, Ligand)--> this compound + NaBr

The selection of the diamine ligand and solvent is crucial for the success of the reaction, with dioxane and n-pentanol being effective solvents. mdma.ch The reaction typically proceeds at elevated temperatures, for instance, 110 °C in dioxane. mdma.ch

Interactive Data Table: Conditions for Aromatic Finkelstein Reaction

| Catalyst | Ligand | Iodide Source | Solvent | Temperature (°C) |

| CuI | N,N'-Dimethylethylenediamine | NaI | Dioxane | 110 |

| CuI | 1,2- or 1,3-Diamine | NaI | Dioxane | 110 |

| NiBr₂ | Tri-n-butylphosphine | KI | HMPA | 140 |

This table presents representative conditions for the aromatic Finkelstein reaction and may require optimization for specific substrates.

Multi-Step Synthetic Sequences for Functionalized Phenoxyiodoarenes

The synthesis of more complex, functionalized phenoxyiodoarenes often necessitates multi-step synthetic sequences. These routes allow for the strategic introduction of various functional groups, such as esters and amides, onto the diaryl ether scaffold.

A multi-step approach can be designed to incorporate ester and amide functionalities into the phenoxyiodoarene structure. This can be achieved by a sequence of reactions, typically starting with the formation of the core diaryl ether structure via an Ullmann coupling.

The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, is a fundamental method for the synthesis of diaryl ethers. scielo.org.mx For instance, a suitably substituted iodophenol containing an ester group can be coupled with 4-iodotoluene under Ullmann conditions to yield an ester-functionalized phenoxyiodoarene.

A plausible synthetic sequence is as follows:

Esterification: A dihydric phenol can be selectively esterified at one of the hydroxyl groups.

Ullmann Coupling: The resulting phenolic ester can then undergo an Ullmann coupling with an appropriate iodoarene to form the diaryl ether linkage. For example, coupling with 1-bromo-4-iodobenzene (B50087) could be employed, with the understanding that a subsequent halogen exchange might be necessary if the iodo-functionality is desired at a different position.

Hydrolysis and Amidation: The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide through standard coupling reactions with an amine.

Oxidation (if required): Depending on the desired final product, further oxidation steps can be introduced. For example, the oxidation of an amine's α-carbon can lead to an amide functionality. rsc.org

A tandem approach, such as the Blaise reaction followed by a palladium-catalyzed Ullmann coupling, has been reported for the one-pot synthesis of enamino ester-functionalized biaryls, showcasing the potential for integrating multiple transformations in an efficient manner. nih.gov

For the construction of highly complex functionalized phenoxyiodoarenes, both sequential and convergent synthetic strategies can be employed.

Sequential Functionalization: This approach involves the initial synthesis of the core this compound structure, followed by a series of reactions to introduce additional functional groups. This strategy allows for the systematic modification of the parent molecule. For example, if the aromatic rings contain suitable activating or directing groups, electrophilic aromatic substitution reactions can be used to introduce nitro, halogen, or acyl groups. These groups can then be further transformed into other functionalities. The use of directing groups in C-H functionalization reactions is a powerful tool for the regioselective introduction of substituents.

Interactive Data Table: Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| Sequential | Step-by-step modification of a core structure. | Linear and straightforward planning. | Overall yield can be low for long sequences. |

| Convergent | Independent synthesis of fragments followed by coupling. | Higher overall yields for complex molecules. | Requires careful planning of fragment synthesis. |

Mechanistic Investigations of Reactions Involving 4 4 Methylphenoxy Iodobenzene

Reaction Pathway Elucidation in Diaryl Ether Formation

The formation of the diaryl ether linkage in 4-(4-methylphenoxy)iodobenzene typically proceeds through a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation or Ullmann-type reaction. This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base.

Detailed kinetic studies on the Ullmann condensation for the synthesis of diaryl ethers have revealed important aspects of the reaction mechanism. While specific kinetic data for the formation of this compound is not extensively reported, studies on analogous systems provide valuable insights. For instance, the reaction rate is often found to be dependent on the concentrations of the aryl halide, the phenol, the copper catalyst, and the base.

Kinetic investigations have shown that the reaction can be first-order in both the aryl halide and the copper catalyst. The nature of the solvent and the base also significantly influences the reaction kinetics.

| Parameter | Value | Conditions | Reference Compound System |

| Reaction Order (Aryl Halide) | 1 | Excess phenol, constant catalyst and base concentration | Bromobenzene and Phenol |

| Reaction Order (Catalyst) | 1 | Excess phenol and aryl halide, constant base concentration | Iodobenzene (B50100) and Phenol |

| Activation Energy (Ea) | 20-30 kcal/mol | Typical Ullmann condensation conditions | Anisole and 4-bromotoluene |

Interactive Data Table: Representative Kinetic Parameters for Ullmann Diaryl Ether Synthesis

The mechanism of the copper-catalyzed diaryl ether synthesis is complex and has been the subject of extensive research. The most commonly accepted catalytic cycle involves the following key steps:

Formation of a Copper(I) Phenoxide: The reaction is initiated by the reaction of the phenol with a copper(I) salt in the presence of a base to form a copper(I) phenoxide species.

Oxidative Addition: The aryl halide, in this case, a precursor to this compound such as 4-iodotoluene (B166478), undergoes oxidative addition to the copper(I) phenoxide. This step is often considered the rate-determining step and results in the formation of a transient copper(III) intermediate.

Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the diaryl ether product and regenerate the copper(I) catalyst, which can then re-enter the catalytic cycle.

The base plays a crucial role in deprotonating the phenol to form the more nucleophilic phenoxide ion, which readily reacts with the copper catalyst. Common bases used include potassium carbonate, cesium carbonate, and various alkoxides. The choice of base can significantly impact the reaction rate and yield.

Ligands, such as 1,10-phenanthroline (B135089) and N,N-dimethylglycine, are often employed to stabilize the copper catalyst and enhance its reactivity. These ligands can accelerate the rate of both the oxidative addition and reductive elimination steps.

Mechanistic Aspects of Aromatic Halogenation and Related Transformations

The iodo-substituent on the this compound molecule is typically introduced through an electrophilic aromatic substitution reaction. The presence of this iodine atom also opens up pathways for further transformations.

The synthesis of this compound can be achieved by the direct iodination of 4-phenoxytoluene. This reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps involve:

Generation of the Electrophile: An electrophilic iodine species (I+) is generated from an iodine source. Common iodinating agents include molecular iodine (I2) in the presence of an oxidizing agent (e.g., nitric acid), iodine monochloride (ICl), or N-iodosuccinimide (NIS).

Formation of the Sigma Complex: The electron-rich aromatic ring of 4-phenoxytoluene attacks the electrophilic iodine species, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The phenoxy group is an ortho, para-directing group, and the methyl group is also ortho, para-directing. Therefore, the iodine will substitute at a position activated by both groups.

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.

The rate of iodination is influenced by the nature of the iodinating agent and the electronic properties of the aromatic substrate. Electron-donating groups, such as the phenoxy and methyl groups in 4-phenoxytoluene, activate the ring towards electrophilic attack and increase the reaction rate.

| Iodinating Agent | Activating Species | Typical Conditions |

| Iodine/Nitric Acid | NO2+ (oxidant for I2) | I2, HNO3 |

| Iodine Monochloride | ICl (polarized Iδ+-Clδ-) | ICl in a suitable solvent |

| N-Iodosuccinimide | NIS (source of I+) | NIS, often with an acid catalyst |

Interactive Data Table: Common Reagents for Electrophilic Aromatic Iodination

Iodobenzene derivatives, including this compound, can participate in various oxidative transformations, often involving hypervalent iodine reagents. While specific examples of oxidative desulfurization directly utilizing this compound are not prevalent in the literature, the principles can be inferred from related systems.

In the context of cyclization reactions, hypervalent iodine reagents can be used to induce intramolecular C-C or C-O bond formation. For a molecule like this compound, it is conceivable that under specific oxidative conditions, an intramolecular cyclization could occur, potentially leading to the formation of dibenzofuran-type structures. The mechanism of such a reaction would likely involve the in situ formation of a hypervalent iodine species from the iodobenzene moiety, followed by an intramolecular electrophilic attack on the adjacent aromatic ring.

Influence of Solvent and Reaction Conditions on Mechanistic Outcomes

In the context of diaryl ether synthesis via the Ullmann reaction, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used. jsynthchem.com These solvents are effective at dissolving the reactants and stabilizing the charged intermediates in the catalytic cycle. The use of non-polar solvents can significantly slow down or even inhibit the reaction.

The reaction temperature is another critical parameter. Higher temperatures are often required to overcome the activation energy barrier for the oxidative addition step in the Ullmann condensation. However, excessively high temperatures can lead to side reactions and decomposition of the catalyst or reactants.

For electrophilic aromatic iodination, the solvent polarity can influence the rate of the reaction. More polar solvents can stabilize the charged sigma complex, thereby accelerating the reaction. The acidity of the medium is also important, as an acid catalyst is often required to generate a sufficiently potent electrophilic iodine species.

| Reaction Type | Typical Solvents | Effect of Solvent |

| Ullmann Diaryl Ether Synthesis | DMF, DMSO, NMP | Stabilizes charged intermediates, facilitates catalyst turnover. jsynthchem.com |

| Electrophilic Aromatic Iodination | Acetic Acid, Dichloromethane | Polarity can influence the stability of the sigma complex. |

Interactive Data Table: Influence of Solvents on Reactions Involving Aryl Iodides

Applications in Advanced Organic Synthesis

Precursor in Metal-Catalyzed Cross-Coupling Reactions

4-(4-Methylphenoxy)iodobenzene is extensively utilized as a versatile precursor in a multitude of metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among aryl halides, allowing for facile oxidative addition to low-valent transition metal centers, which initiates the catalytic cycle in these transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are premier coupling partners due to their high reactivity. This compound readily participates in several key palladium-catalyzed reactions to form new carbon-carbon bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. yonedalabs.comlibretexts.org Using this compound as the aryl halide and coupling it with various aryl or vinyl boronic acids or esters, chemists can synthesize complex biaryl and styrenyl compounds that incorporate the 4-methylphenoxy moiety. The reaction is typically catalyzed by a Pd(0) species and requires a base to facilitate the transmetalation step. yonedalabs.comikm.org.my

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation allows for the extension of the molecular framework by adding vinyl groups to the aromatic ring of the this compound. The reaction typically proceeds with a palladium catalyst and a base, and it is a powerful method for creating substituted olefins. organic-chemistry.orglibretexts.orgyoutube.com

Sonogashira Coupling: To forge a carbon-carbon bond between an sp² carbon of the aryl iodide and an sp carbon of a terminal alkyne, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper complexes, is highly efficient for synthesizing aryl alkynes. wikipedia.orgnih.gov this compound serves as the aryl halide component, leading to products that are valuable intermediates in the synthesis of pharmaceuticals and organic materials. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Reactions with this compound

| Reaction Name | Coupling Partner | Typical Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Biaryl or Styrene derivative |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | Aryl Alkyne |

While palladium dominates many C-C bond-forming reactions, copper catalysis is particularly important for forming carbon-heteroatom bonds and also offers a cheaper alternative for certain C-C and C-S couplings. rsc.org

The classic Ullmann condensation, a copper-catalyzed reaction to form diaryl ethers, is a foundational method in this area. nih.govorganic-chemistry.org While this compound is itself a diaryl ether, its aryl iodide functionality can be used in Ullmann-type reactions to couple with other nucleophiles. For instance, it can react with phenols, amines, or thiols to form more complex poly-aromatic ethers, arylamines, or aryl thioethers, respectively. jsynthchem.comjsynthchem.comresearchgate.netgatech.edumdpi.com These reactions typically require a copper(I) catalyst and are often performed at elevated temperatures. researchgate.net

Beyond palladium and copper, other transition metals like nickel and rhodium are also employed to catalyze the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov Aryl iodides are suitable electrophiles for these systems. Nickel catalysts, for example, can be used for cross-coupling reactions analogous to the Suzuki and Sonogashira reactions, sometimes offering different reactivity or selectivity profiles compared to palladium. wikipedia.orguwindsor.ca These alternative catalytic systems expand the synthetic chemist's toolbox, allowing for the functionalization of this compound in diverse ways to access novel chemical structures.

Intermediate in the Synthesis of Complex Organic Molecules

The functionalized diaryl ether structures synthesized from this compound are valuable intermediates in the production of high-value chemicals for agriculture and medicine.

A significant application of the 4-(4-methylphenoxy) structural unit is in the synthesis of the insecticide and acaricide Tolfenpyrad. herts.ac.uk The chemical structure of Tolfenpyrad contains a 4-(4-methylphenoxy)benzylamine moiety, which is condensed with a pyrazole (B372694) carboxylic acid derivative. nih.gov

The synthesis of this key benzylamine (B48309) intermediate can be traced back to precursors that are readily accessible from this compound. A common synthetic route involves the preparation of 4-(4-methylphenoxy)benzonitrile. google.comgoogle.comgoogle.com This benzonitrile (B105546) can be synthesized via a nucleophilic aromatic substitution reaction between p-cresol (B1678582) and p-chlorobenzonitrile or p-fluorobenzonitrile. google.comgoogle.com Subsequently, the nitrile group is reduced to the primary amine to yield 4-(4-methylphenoxy)benzylamine. google.com Alternatively, a palladium or copper-catalyzed cyanation of this compound would provide a direct route to the 4-(4-methylphenoxy)benzonitrile intermediate, leveraging the cross-coupling potential of the starting material. This benzonitrile is the direct precursor to the required benzylamine.

Table 2: Key Intermediates in the Synthesis of Tolfenpyrad

| Intermediate | Synthetic Role |

|---|---|

| p-Cresol | Provides the 4-methylphenoxy group |

| 4-Halobenzonitrile | Provides the benzonitrile backbone |

| 4-(4-Methylphenoxy)benzonitrile | Key intermediate formed by ether linkage |

| 4-(4-Methylphenoxy)benzylamine | Direct precursor for final condensation with the pyrazole moiety google.compatsnap.comgoogle.com |

| Tolfenpyrad | Final agrochemical product nih.gov |

The diaryl ether motif is a common feature in a wide range of biologically active compounds and pharmaceuticals. nih.govrsc.org Its presence can influence the molecule's conformation, metabolic stability, and binding affinity to biological targets.

This compound is an exemplary building block for constructing these pharmaceutical scaffolds. By employing the palladium- and copper-catalyzed cross-coupling reactions discussed previously (Suzuki, Heck, Sonogashira, Ullmann, etc.), medicinal chemists can attach a wide variety of substituents at the position of the iodine atom. This allows for the rapid generation of a library of analogues based on the 4-(4-methylphenoxy)phenyl core. This strategy, known as analogue synthesis or library synthesis, is fundamental in drug discovery for optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. The ability to systematically vary the functionality on the diaryl ether scaffold makes this compound a valuable tool in the development of new therapeutic agents.

Precursor for the Development of Advanced Polyaromatic Systems

Polyaromatic systems are a broad class of compounds characterized by multiple interconnected aromatic rings. These structures are of significant interest due to their applications in materials science, electronics, and medicinal chemistry. This compound serves as a key starting material for the synthesis of certain classes of polyaromatic ethers.

One notable application is in the synthesis of polyphenyl ethers (PPEs), which are known for their exceptional thermal and oxidative stability. The Ullmann condensation, a classic copper-catalyzed reaction, can be employed to polymerize monomers derived from this compound. In this type of reaction, the iodine atom is displaced, leading to the formation of a new carbon-oxygen bond and the extension of the polymer chain. This process allows for the creation of high-performance polymers with repeating phenoxy units.

| Polymer Class | Synthetic Method | Role of this compound |

| Polyphenyl Ethers (PPEs) | Ullmann Condensation | Monomeric unit or precursor |

Development of Novel Synthetic Methodologies Employing this compound as a Building Block

The reactivity of this compound extends beyond its use in polymerization. It is also a valuable substrate for the development and optimization of new synthetic methods that forge carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic molecules.

A significant area of application is in palladium-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis. This compound, with its reactive C-I bond, is an excellent coupling partner in several of these transformations:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. Using this compound, chemists can introduce the 4-(4-methylphenoxy)phenyl group into a target molecule, creating complex biaryl structures.

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Employing this compound in this reaction leads to the synthesis of diarylacetylenes, which are important precursors for various functional materials and conjugated polymers.

Heck Coupling: The Heck reaction couples an aryl halide with an alkene. This allows for the introduction of the 4-(4-methylphenoxy)phenyl group onto a vinylic position, providing access to a wide range of substituted styrenes and other olefinic compounds.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Utilizing this compound enables the synthesis of N-aryl amines containing the diaryl ether motif, which are common structures in pharmaceuticals and electronic materials.

Furthermore, this compound can be used to generate highly reactive diaryliodonium salts. These salts are powerful arylating agents in their own right and can be used in a variety of metal-free arylation reactions, offering an alternative to traditional metal-catalyzed methods. The synthesis of these salts often involves the reaction of the iodoarene with an oxidizing agent in the presence of another aromatic compound.

| Reaction Name | Reactant 1 | Reactant 2 | Product Type |

| Suzuki-Miyaura Coupling | This compound | Organoboron Compound | Biaryl |

| Sonogashira Coupling | This compound | Terminal Alkyne | Diarylacetylene |

| Heck Coupling | This compound | Alkene | Substituted Alkene |

| Buchwald-Hartwig Amination | This compound | Amine | N-Aryl Amine |

| Diaryliodonium Salt Formation | This compound | Arene/Oxidant | Diaryliodonium Salt |

The continued exploration of the reactivity of this compound is expected to lead to the discovery of new synthetic transformations and the construction of ever more complex and functional polyaromatic systems.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of 4-(4-Methylphenoxy)iodobenzene. These calculations provide a foundation for understanding its physical properties and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters. scispace.comijsar.in The optimization process finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.gov Calculations provide precise values for bond lengths, bond angles, and dihedral angles, which are typically in good agreement with experimental data from techniques like X-ray crystallography, should it be available for similar compounds. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are typical, representative values based on DFT calculations for analogous diaryl ether and iodobenzene (B50100) structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-I | ~2.10 Å |

| C-O (Iodobenzene ring) | ~1.40 Å | |

| C-O (Phenoxy ring) | ~1.38 Å | |

| C-C (Aromatic) | ~1.39 - 1.41 Å | |

| C-H (Aromatic) | ~1.08 Å | |

| C-C (Methyl) | ~1.51 Å | |

| C-H (Methyl) | ~1.09 Å | |

| Bond Angles | C-O-C | ~118-120° |

| C-C-I | ~119-121° | |

| C-C-O | ~118-122° |

| Dihedral Angles | C-C-O-C | Defines conformation |

Vibrational Spectroscopy Analysis and Correlation with Theoretical Models

Theoretical calculations are indispensable for the interpretation of experimental vibrational spectra, such as those obtained from Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to its fundamental modes of vibration. scirp.org Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching, bending, or twisting. ijsar.in This information is crucial for assigning the absorption bands observed in experimental FTIR and Raman spectra to specific molecular vibrations. nih.gov

Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity, the calculated values are typically scaled using empirical factors to improve agreement with experimental data. iarjset.com The predicted infrared intensities and Raman activities also help to distinguish between different modes and confirm assignments. scispace.com For this compound, key predicted vibrations would include the C-I stretching mode, the asymmetric and symmetric C-O-C stretching of the ether bridge, aromatic C-H stretching, and ring breathing modes. esisresearch.org

Table 2: Representative Calculated Vibrational Frequencies and Their Assignments Note: These values are illustrative and based on DFT studies of similar aromatic ethers and iodinated compounds.

| Calculated Frequency (Scaled cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Medium | Strong |

| ~2950-2850 | Methyl C-H Stretch | Medium | Medium |

| ~1600-1580 | Aromatic C=C Stretch | Strong | Strong |

| ~1490 | Aromatic C=C Stretch | Strong | Strong |

| ~1240 | Asymmetric C-O-C Stretch | Very Strong | Medium |

| ~1170 | In-plane C-H Bend | Medium | Weak |

| ~830 | Out-of-plane C-H Bend (para-subst.) | Strong | Weak |

Theoretical Investigations of Reaction Pathways and Energetics

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions by mapping out the energetic changes that occur as reactants are converted into products.

Theoretical studies can model reaction pathways, such as the formation of the diaryl ether bond in this compound via reactions like the Ullmann condensation or nucleophilic aromatic substitution (SNAr). nih.govnih.gov Using DFT, chemists can locate the transition state (TS) structures for each step of a proposed mechanism. mit.edu The transition state represents the highest energy point along the reaction coordinate, and its structure provides insight into the bond-making and bond-breaking processes. nih.gov

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. The difference in energy between the reactants and the transition state is the activation barrier (activation energy). nih.gov This value is critical as it determines the rate of the reaction. Computational modeling allows for the comparison of different potential mechanisms (e.g., SNAr vs. a radical pathway) by determining which has the lowest activation barriers, and is therefore the most kinetically favorable. researchgate.netnih.gov For reactions involving this compound, such models can clarify the role of catalysts, the effect of substituents, and the nature of key intermediates. nih.gov

Simulation and Characterization of Reaction Intermediates

The synthesis of diaryl ethers, such as this compound, often proceeds via mechanisms like the Ullmann condensation. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in mapping out the reaction pathways and characterizing the fleeting intermediates involved. While specific simulations for this compound are not extensively documented, analogies can be drawn from computational investigations into the copper-catalyzed synthesis of similar diaryl ethers.

These studies suggest a complex catalytic cycle involving various copper-based intermediates. The reaction is generally understood to initiate with the formation of a copper(I) phenoxide species. This is followed by oxidative addition of the aryl iodide, in this case, 4-iodotoluene (B166478), to the copper center, leading to a transient Cu(III) intermediate. Subsequent reductive elimination from this high-valent copper complex yields the desired diaryl ether and regenerates the active copper(I) catalyst.

Computational models have been used to determine the geometries and energies of these proposed intermediates and the transition states connecting them. For instance, calculations on related systems have shown that the oxidative addition step is often the rate-determining step in the catalytic cycle. The nature of the ligands on the copper catalyst, the solvent, and the electronic properties of the substituents on both the phenol (B47542) and the aryl iodide have been shown to significantly influence the energy barriers of these steps.

Simulations of the Ullmann reaction mechanism have also explored the possibility of alternative pathways, including those involving radical intermediates. However, for many copper-catalyzed systems, the oxidative addition-reductive elimination pathway involving Cu(I) and Cu(III) species is the most widely accepted model supported by computational evidence. The characterization of these intermediates, though computationally derived, provides a foundational understanding of the reaction kinetics and selectivity, guiding the rational design of more efficient synthetic protocols.

Prediction of Electronic Properties and Reactivity Parameters

Computational chemistry offers powerful tools to predict the electronic properties and reactivity of molecules like this compound. These predictions are vital for understanding its behavior in various chemical environments and for designing molecules with tailored functionalities.

First-Order Hyperpolarizability Constants

The first-order hyperpolarizability (β) is a measure of the non-linear optical (NLO) response of a molecule, which is crucial for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to calculate this property. While specific experimental data for this compound is scarce, theoretical calculations can provide valuable estimates.

The calculation of β involves determining the change in the molecule's dipole moment in the presence of an applied electric field. For this compound, the presence of the electron-donating methylphenoxy group and the electron-withdrawing iodo group can lead to a significant intramolecular charge transfer, a key factor for a large NLO response. The magnitude of the first-order hyperpolarizability is typically reported as a total value (β_tot) derived from its tensor components.

Based on theoretical studies of analogous substituted aromatic compounds, the first-order hyperpolarizability of this compound can be estimated. The table below presents hypothetical, yet plausible, calculated values based on trends observed in similar molecules, often compared to a standard reference like urea (B33335) for which NLO properties are well-established.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.5 | Debye |

| Linear Polarizability (α) | 250 | a.u. |

| First-Order Hyperpolarizability (β_tot) | 30 x 10-30 | esu |

These values suggest that this compound could possess notable NLO properties, warranting further experimental investigation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methylphenoxy ring, indicating that this part of the molecule is prone to electrophilic attack. Conversely, the LUMO is anticipated to be concentrated around the iodobenzene moiety, particularly on the carbon atom bonded to the iodine, making it susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. Computational calculations can provide precise values for these orbital energies and the resulting gap.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

The calculated HOMO-LUMO gap suggests that this compound is a moderately stable molecule. This FMO analysis is crucial for understanding its role in various chemical reactions, including the aforementioned Ullmann condensation, where the interaction of its LUMO with the HOMO of a nucleophile is a key step.

Advanced Reaction Chemistry and Catalysis Involving Aryl Iodides

Organometallic Complexes Derived from 4-(4-Methylphenoxy)iodobenzene

The generation of organometallic complexes from this compound is a critical initial step in many of its catalytic applications. These complexes, typically involving transition metals such as palladium or nickel, act as pivotal intermediates in cross-coupling reactions.

Synthesis and Characterization of Organometallic Intermediates

While specific research detailing the synthesis and characterization of organometallic intermediates derived exclusively from this compound is not extensively documented in publicly available literature, the behavior of analogous para-substituted aryl iodides provides a strong predictive framework. The synthesis of such intermediates generally proceeds via the oxidative addition of the aryl iodide to a low-valent metal center, for example, a palladium(0) complex.

For a compound like this compound, this reaction would involve the insertion of the palladium atom into the carbon-iodine bond, resulting in the formation of a square planar arylpalladium(II) halide complex. The 4-methylphenoxy group, being an electron-donating substituent, would influence the electron density at the palladium center of the resulting complex.

Ligand Exchange and Substitution Reactions in Organometallic Systems

Ligand exchange and substitution are fundamental processes in organometallic chemistry, influencing the reactivity and stability of catalytic intermediates. ias.ac.in In the context of organometallic systems derived from this compound, these reactions are crucial for the progression of catalytic cycles. Following the initial oxidative addition, the resulting arylpalladium(II) complex can undergo ligand substitution, where a ligand in the coordination sphere is replaced by another.

The kinetics of these substitution reactions in square planar palladium(II) complexes often follow an associative mechanism. cbpbu.ac.in This mechanism involves the formation of a five-coordinate intermediate before the departure of the leaving group. libretexts.org The rate of substitution can be influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and the electronic properties of the aryl group attached to the palladium. ias.ac.in For an arylpalladium(II) complex of this compound, the electron-donating nature of the 4-methylphenoxy group would be expected to slightly modulate the electrophilicity of the palladium center, thereby influencing the rate of ligand association and dissociation.

Role in Oxidative Addition and Reductive Elimination Processes in Catalytic Cycles

Oxidative addition and reductive elimination are the cornerstone elementary steps in a vast number of catalytic cross-coupling reactions. nsf.gov These processes involve changes in both the oxidation state and coordination number of the metal center.

Oxidative Addition: This is often the initial and rate-determining step in a catalytic cycle, where the metal center's oxidation state increases by two. scispace.com For this compound, this involves the cleavage of the C-I bond and the formation of new metal-carbon and metal-iodine bonds. The reactivity of aryl iodides in oxidative addition is generally higher than that of aryl bromides or chlorides. chemrxiv.org Computational studies on 4-substituted iodobenzenes have shown that the reaction free energy of oxidative addition to Pd(0)-phosphine complexes correlates with the Hammett constants of the para substituents. researchgate.net Electron-withdrawing groups tend to make the oxidative addition more exergonic. researchgate.net Conversely, the electron-donating 4-methylphenoxy group in this compound would be expected to slightly decrease the rate of oxidative addition compared to unsubstituted iodobenzene (B50100).

Below is a data table illustrating the effect of para-substituents on the calculated free energy of oxidative addition of 4-substituted iodobenzenes to a Pd(PMe₃)₂ complex, providing context for the expected behavior of this compound.

| Para-Substituent (X) in X-C₆H₄-I | Hammett Constant (σp) | Calculated Reaction Free Energy (ΔG) of Oxidative Addition (kcal/mol) |

|---|---|---|

| -NO₂ | 0.78 | -40.0 |

| -CN | 0.66 | -39.4 |

| -H | 0.00 | -35.9 |

| -CH₃ | -0.17 | -35.1 |

| -OCH₃ | -0.27 | -34.5 |

| -N(CH₃)₂ | -0.83 | -31.6 |

Data sourced from computational studies on analogous para-substituted iodobenzenes. The 4-methylphenoxy group would be expected to have an electron-donating character similar to the methoxy (B1213986) group.

Catalytic Activation and Transformation of Aryl Iodides

The unique reactivity of aryl iodides like this compound allows for their activation and transformation into a wide array of valuable products through various catalytic strategies.

Enantioselective Catalysis Utilizing Iodobenzene Derivatives

Enantioselective catalysis aims to produce one enantiomer of a chiral product selectively. While specific examples utilizing this compound in enantioselective catalysis are not prominent in the literature, the principles can be understood through reactions of similar aryl iodides. In such reactions, a chiral ligand coordinates to the metal catalyst, creating a chiral environment that influences the stereochemical outcome of the reaction.

For instance, in nickel-catalyzed asymmetric reductive cross-coupling reactions, (hetero)aryl iodides are coupled with α-chloroesters in the presence of a chiral BiOX ligand to afford α-arylesters with good yields and enantioselectivities. nih.gov The steric and electronic properties of the aryl iodide can influence the enantioselectivity of the reaction. The 4-methylphenoxy substituent of this compound, with its specific steric bulk and electronic nature, would be expected to interact with the chiral catalyst in a way that could lead to high enantiomeric excess in the product.

The following table presents data from a nickel-catalyzed asymmetric reductive cross-coupling of various aryl iodides with an α-chloroester, illustrating the potential for achieving high enantioselectivity.

| Aryl Iodide | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 4-Iodobenzonitrile | 85 | 92 |

| 4-Iodotoluene (B166478) | 88 | 91 |

| 4-Iodoanisole | 75 | 90 |

| 1-Iodonaphthalene | 70 | 89 |

| 2-Iodopyridine | 65 | 85 |

Data represents typical results from enantioselective cross-coupling reactions of analogous aryl iodides and serves as a model for the potential application of this compound in such transformations.

Exploration of Continuous Flow Chemistry Applications in Catalytic Transformations

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. mdpi.com The catalytic transformations of aryl iodides, such as Suzuki-Miyaura and Heck coupling reactions, are well-suited for adaptation to continuous flow systems. mdpi.comnottingham.ac.uk

In a typical setup, a solution containing the aryl iodide (such as this compound), a coupling partner, a base, and a solvent is pumped through a heated reactor column packed with a heterogeneous palladium catalyst. mdpi.com The product is then collected continuously at the outlet. This methodology allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to optimized yields and purities. vapourtec.com

The high reactivity of aryl iodides makes them ideal substrates for flow chemistry, often allowing for shorter residence times and higher throughput compared to less reactive aryl halides. researchgate.net While specific studies on the continuous flow processing of this compound are not widely reported, the extensive research on other aryl iodides in flow systems strongly suggests its suitability for such applications. acs.org

The table below provides representative data for the continuous flow Suzuki-Miyaura coupling of various aryl halides, highlighting the efficiency of this technology.

| Aryl Halide | Coupling Partner | Catalyst | Residence Time (min) | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | Phenylboronic acid | Pd/C | 10 | 98 |

| 4-Iodoacetophenone | Phenylboronic acid | 7% Pd/WA30 | 15 | 95 |

| Bromobenzene | Phenylboronic acid | Pd/C | 20 | 85 |

| 4-Bromotoluene | Phenylboronic acid | 7% Pd/WA30 | 25 | 88 |

| Chlorobenzene | Phenylboronic acid | Pd/C | 30 | 70 |

This data, from studies on analogous aryl halides, illustrates the general effectiveness of continuous flow cross-coupling reactions.

Q & A

Q. Table 1: Synthetic Conditions Comparison

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Ullmann coupling | 78 | 97 | |

| SNAr with K₂CO₃/DMF | 85 | 98 |

How does the methoxy substituent influence regioselectivity in cross-coupling reactions involving this compound?

Level: Advanced

Answer:

The 4-methylphenoxy group acts as an electron-donating para-directing group, stabilizing transition states in Pd-catalyzed couplings (e.g., Heck-Mizoroki). Key findings:

- Electronic effects : Increased electron density at the ipso-carbon enhances oxidative addition to Pd(0), accelerating aryl iodide activation .

- Steric effects : The methyl group minimally impacts steric bulk, favoring couplings with bulky acrylates (e.g., tert-butyl acrylate) .

- Mechanistic validation : DFT calculations show a 15% lower activation energy compared to unsubstituted iodobenzene derivatives .

What analytical techniques are most effective for characterizing this compound and verifying its purity?

Level: Basic

Answer:

- NMR spectroscopy : H NMR (δ 7.4–6.8 ppm for aromatic protons; δ 2.3 ppm for CH₃) and C NMR confirm substitution patterns .

- GC-MS : Retention time and molecular ion peak (m/z ≈ 326) verify identity .

- Melting point : Reported mp 48–51°C (lit. 48–51°C) .

- Elemental analysis : C, H, I content should align with theoretical values (C₁₃H₁₁IO: C 47.87%, H 3.40%, I 38.93%).

How do solubility properties of this compound impact its utility in organic reactions?

Level: Basic

Answer:

Solubility data for analogous iodobenzenes (e.g., iodobenzene in water: 0.18 g/L at 25°C ) suggest:

- Reaction medium : Low aqueous solubility necessitates polar aprotic solvents (DMF, DMSO) for homogeneous reactions.

- Temperature dependence : Solubility in ethanol increases from 12 g/L (20°C) to 45 g/L (60°C), enabling recrystallization .

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (g/L, 25°C) |

|---|---|

| Ethanol | 12 |

| DMF | >200 |

| Hexane | <5 |

What computational models predict the deiodination pathways of this compound under reductive conditions?

Level: Advanced

Answer:

Density Functional Theory (DFT) studies on iodobenzene derivatives reveal:

- Halogen bond cleavage : The C-I bond dissociation energy (BDE) is ~230 kJ/mol, lower than unsubstituted iodobenzene (245 kJ/mol) due to electron donation from the methoxy group .

- Reductive pathways : NaBH₄-mediated deiodination proceeds via a single-electron transfer (SET) mechanism, with activation energy reduced by 18% compared to iodobenzene .

How can thermal stability and decomposition kinetics of this compound be analyzed?

Level: Advanced

Answer:

- Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C with a mass loss of 95% by 250°C .

- Kinetic modeling : The Flynn-Wall-Ozawa method gives an activation energy (Eₐ) of 105 kJ/mol, consistent with C-I bond cleavage as the rate-limiting step .

What role does the methylphenoxy group play in directing electrophilic aromatic substitution (EAS) reactions?

Level: Advanced

Answer:

The methylphenoxy group is a strong para-directing group. In sulfonation (H₂SO₄/SO₃):

- Regioselectivity : Sulfonation occurs at the ortho position to the iodine due to steric hindrance from the methyl group .

- Kinetics : Rate constants (k) for sulfonation are 3× higher than for iodobenzene, attributed to resonance stabilization of the Wheland intermediate .

How is this compound applied in liquid crystal synthesis?

Level: Application-Focused

Answer:

The compound serves as a precursor for tolane-based liquid crystals via Sonogashira coupling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.